molecular formula C32H50Br2N2O6 B083227 (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide CAS No. 13717-24-3

(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide

Cat. No.: B083227
CAS No.: 13717-24-3
M. Wt: 718.6 g/mol
InChI Key: DSRFOQVMVALNDK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, also known as this compound, is a useful research compound. Its molecular formula is C32H50Br2N2O6 and its molecular weight is 718.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13717-24-3

Molecular Formula

C32H50Br2N2O6

Molecular Weight

718.6 g/mol

IUPAC Name

2,2-diethoxyethyl-[2-[4-[4-[2-[2,2-diethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C32H50N2O6.2BrH/c1-9-37-31(38-10-2)23-33(5,6)21-29(35)27-17-13-25(14-18-27)26-15-19-28(20-16-26)30(36)22-34(7,8)24-32(39-11-3)40-12-4;;/h13-20,31-32H,9-12,21-24H2,1-8H3;2*1H/q+2;;/p-2

InChI Key

DSRFOQVMVALNDK-UHFFFAOYSA-L

SMILES

CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-]

Canonical SMILES

CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-]

Synonyms

4,4-DMAE
alpha,alpha-bis(dimethylammoniumacetaldehyde diethylacetal)-4,4-diacetylbiphenyl

Origin of Product

United States

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